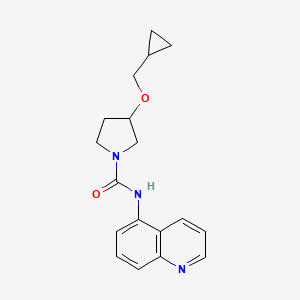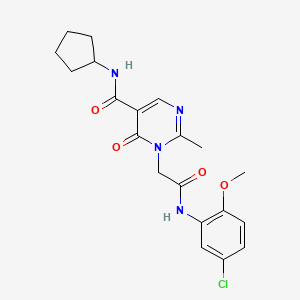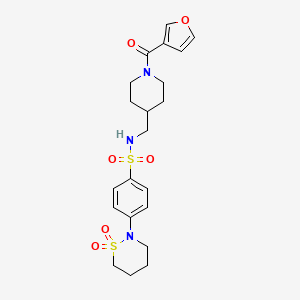
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is the trade name of the drug that contains this compound. Sorafenib is a kinase inhibitor that is used for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
作用機序
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, and the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis. Sorafenib also targets the c-Kit receptor, which is involved in tumor cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Sorafenib inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. Sorafenib also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the VEGFR/PDGFR signaling pathway. In addition, Sorafenib has been shown to inhibit tumor cell invasion and metastasis.
実験室実験の利点と制限
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several advantages and limitations for lab experiments. Sorafenib is a well-established kinase inhibitor that has been extensively studied in preclinical and clinical studies. Sorafenib has been shown to have potent anticancer activity and has been approved by the FDA for the treatment of several types of cancer. However, Sorafenib has several limitations, including off-target effects, drug resistance, and toxicity. In addition, Sorafenib has limited efficacy in some types of cancer, and there is a need for the development of new and more effective kinase inhibitors.
将来の方向性
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is the development of new and more effective kinase inhibitors that target the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways. Another direction is the identification of biomarkers that can predict the response to Sorafenib treatment and the development of personalized treatment strategies. In addition, there is a need for the development of Sorafenib combination therapies that can improve the efficacy of Sorafenib and overcome drug resistance. Finally, there is a need for the development of Sorafenib analogs that can improve the pharmacokinetic and pharmacodynamic properties of Sorafenib.
合成法
The synthesis of 1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The first step is the reaction between 4-bromobenzonitrile and 2-methyl-3-butyn-2-ol in the presence of a base to form 4-bromo-α-cyanostyrene. The second step is the reaction of 4-bromo-α-cyanostyrene with hydrazine hydrate to form 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide. The final step is the reaction between 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide and 1-chloro-3-methylbutan-2-ol in the presence of a base to form this compound.
科学的研究の応用
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. Sorafenib, the drug that contains this compound, is a kinase inhibitor that targets various signaling pathways involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition, Sorafenib has shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-11(2)9-13(10-18)19-16(22)15-7-8-21(20-15)14-5-3-12(17)4-6-14/h3-8,11,13H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRMGAZHORWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
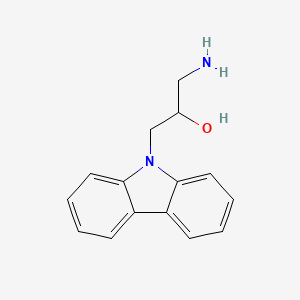
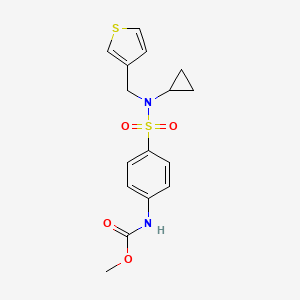
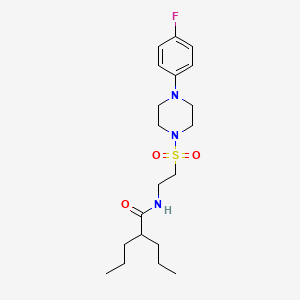
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)


![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)
